Cyclohexyl 2-Fluorobenzyl Ketone
Description
Cyclohexyl 2-fluorobenzyl ketone (CAS: 106795-65-7) is a fluorinated aromatic ketone with the molecular formula C₁₃H₁₅FO and a molar mass of 206.26 g/mol . Structurally, it consists of a cyclohexyl group attached to a ketone moiety, which is further substituted with a 2-fluorophenyl ring. This compound is of interest in pharmaceutical and organic synthesis due to the electron-withdrawing effects of the fluorine atom, which can modulate reactivity and binding interactions .
Properties
Molecular Formula |
C14H17FO |
|---|---|
Molecular Weight |
220.28 g/mol |
IUPAC Name |
1-cyclohexyl-2-(2-fluorophenyl)ethanone |
InChI |
InChI=1S/C14H17FO/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2 |
InChI Key |
GLEJIJSYHYZMON-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)CC2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Cyclopropyl 2-Fluorobenzyl Ketone
- Molecular Formula : C₁₁H₁₁FO; Molar Mass : 178.20 g/mol .
- Structural Difference : Replaces the cyclohexyl group with a cyclopropyl ring, introducing ring strain and altering steric and electronic properties.
- Applications : Serves as a key intermediate in synthesizing prasugrel , an antiplatelet drug, highlighting its pharmaceutical relevance .
Key Contrasts:
| Property | Cyclohexyl 2-Fluorobenzyl Ketone | Cyclopropyl 2-Fluorobenzyl Ketone |
|---|---|---|
| Ring System | Cyclohexyl (non-strained) | Cyclopropyl (highly strained) |
| Molar Mass | 206.26 g/mol | 178.20 g/mol |
| Pharmaceutical Role | Undisclosed | Prasugrel intermediate |
Cyclohexyl Phenyl Ketone
- Molecular Formula : C₁₃H₁₆O; Molar Mass : ~188.26 g/mol (estimated from formula).
- Structural Difference : Lacks the fluorine atom on the benzyl ring, reducing electronegativity and polarity.
- Synthesis: Produced via a one-step reaction between benzoic acid and cyclohexanecarboxylic acid using MnO as a catalyst, achieving a yield of 56.4% at 345°C .
- Reactivity : The absence of fluorine likely enhances electron density at the aromatic ring, favoring electrophilic substitutions compared to its fluorinated analog.
Key Contrasts:
| Property | This compound | Cyclohexyl Phenyl Ketone |
|---|---|---|
| Substituent | 2-Fluorophenyl | Phenyl |
| Catalyst Efficiency | Not reported | MnO (56.4% yield) |
| Polarity | Higher (due to F) | Lower |
Cyclohexyl 2-(4-Thiomethylphenyl)ethyl Ketone
- CAS : 898781-93-6.
- Applications : Marketed for medicinal purposes, though specific therapeutic roles are undisclosed .
Key Contrasts:
| Property | This compound | Cyclohexyl 2-(4-Thiomethylphenyl)ethyl Ketone |
|---|---|---|
| Functional Group | Fluorine | Thiomethyl |
| Reactivity | Electrophilic susceptibility | Sulfur-mediated interactions |
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